molecular formula C26H30N6O2 B13852440 2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B13852440
M. Wt: 458.6 g/mol
InChI Key: CXSWOHAUIQNJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with a molecular formula of C26H30N6O2 and a molecular weight of 458.56 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonene core and a tetrazole-substituted biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one involves multiple steps, starting with the preparation of the diazaspiro nonene core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The tetrazole-substituted biphenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the spirocyclic structure .

Scientific Research Applications

2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Hydroxymethyl)butyl]-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

2-(1-hydroxypentan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C26H30N6O2/c1-2-7-20(17-33)24-27-26(14-5-6-15-26)25(34)32(24)16-18-10-12-19(13-11-18)21-8-3-4-9-22(21)23-28-30-31-29-23/h3-4,8-13,20,33H,2,5-7,14-17H2,1H3,(H,28,29,30,31)

InChI Key

CXSWOHAUIQNJAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)C1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.